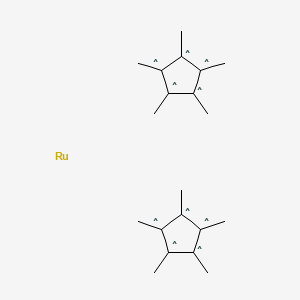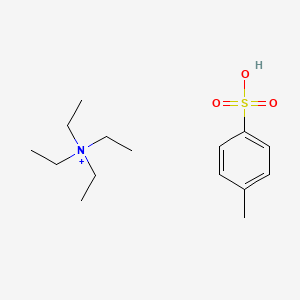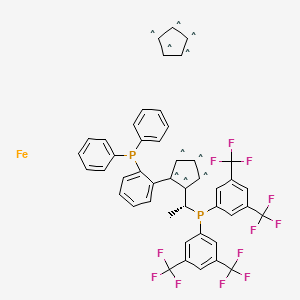
Triacetoxyneodymium hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triacetoxyneodymium hydrate, also known as neodymium(III) acetate hydrate, is a chemical compound with the formula C₆H₁₁NdO₇. It is a coordination complex where neodymium is bonded to three acetate groups and water molecules. This compound is part of the broader category of rare earth metal acetates, which are known for their unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triacetoxyneodymium hydrate can be synthesized through the reaction of neodymium oxide (Nd₂O₃) with acetic acid (CH₃COOH). The reaction typically involves dissolving neodymium oxide in acetic acid under controlled temperature and stirring conditions. The resulting solution is then evaporated to obtain the crystalline this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar principles but on a larger scale. The process includes the use of high-purity neodymium oxide and acetic acid, with precise control over reaction parameters such as temperature, concentration, and pH. The final product is often purified through recrystallization to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Triacetoxyneodymium hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form neodymium(IV) compounds.
Reduction: It can be reduced to neodymium(II) compounds under specific conditions.
Substitution: The acetate groups can be substituted with other ligands, such as chloride or nitrate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Ligand exchange reactions often involve reagents like hydrochloric acid (HCl) or nitric acid (HNO₃).
Major Products
Oxidation: Neodymium(IV) oxide (NdO₂)
Reduction: Neodymium(II) acetate
Substitution: Neodymium chloride (NdCl₃) or neodymium nitrate (Nd(NO₃)₃)
Wissenschaftliche Forschungsanwendungen
Triacetoxyneodymium hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other neodymium compounds and as a catalyst in organic reactions.
Biology: It is employed in studies involving rare earth elements and their interactions with biological systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).
Industry: It is used in the production of high-performance magnets, glass polishing, and as a dopant in various materials to enhance their properties.
Wirkmechanismus
The mechanism by which triacetoxyneodymium hydrate exerts its effects is primarily through its ability to coordinate with other molecules. The neodymium ion can form stable complexes with various ligands, influencing the reactivity and properties of the resulting compounds. This coordination chemistry is crucial in catalysis, material science, and biological interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triacetoxypraseodymium hydrate: Similar in structure but with praseodymium instead of neodymium.
Triacetoxysamarium hydrate: Contains samarium and exhibits similar chemical behavior.
Triacetoxygadolinium hydrate: Gadolinium-based compound with comparable properties.
Uniqueness
Triacetoxyneodymium hydrate is unique due to the specific electronic configuration of neodymium, which imparts distinct magnetic and optical properties. These properties make it particularly valuable in applications such as high-performance magnets and advanced materials research.
Eigenschaften
Molekularformel |
C6H14NdO7 |
|---|---|
Molekulargewicht |
342.41 g/mol |
IUPAC-Name |
acetic acid;neodymium;hydrate |
InChI |
InChI=1S/3C2H4O2.Nd.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |
InChI-Schlüssel |
XHILYYDCESQUMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Nd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[[N'-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride](/img/structure/B12062240.png)




![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12062285.png)

